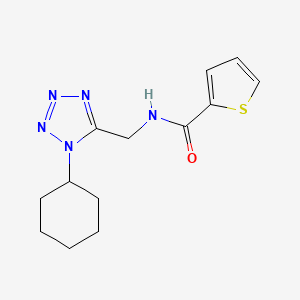

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

Descripción

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrazole ring linked via a methyl group to a thiophene-2-carboxamide moiety. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the thiophene ring contributes to aromatic interactions in biological systems.

Propiedades

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFUYVWAFLTYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often uses sodium azide and a suitable nitrile in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions .

-

Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced through a nucleophilic substitution reaction where a cyclohexyl halide reacts with the tetrazole derivative.

-

Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

-

Coupling of the Tetrazole and Thiophene Rings: : The final step involves coupling the tetrazole derivative with the thiophene-2-carboxamide. This can be achieved through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Actividad Biológica

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide

Molecular Formula: C₁₃H₁₇N₅OS

Molecular Weight: 291.37 g/mol

CAS Number: 920440-52-4

The compound features a tetrazole ring, a cyclohexyl group, and a thiophene moiety, which contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide primarily involves its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This structural similarity enables it to bind to enzyme active sites or receptor binding pockets, potentially leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by occupying their active sites.

- Receptor Modulation: It can modulate receptor functions, influencing various signaling pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that such compounds can arrest the cell cycle in the G2/M phase, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide may also exhibit anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit TNF-alpha release in various models, suggesting potential utility in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study investigated the effects of a related tetrazole compound on various cancer cell lines. The results indicated an IC50 value in the low micromolar range (0.08–12.07 mM), demonstrating potent cytotoxicity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells . The mechanism was attributed to the inhibition of tubulin polymerization.

Study 2: Enzyme Interaction

Another study focused on the interaction of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene derivatives with specific enzymes involved in metabolic pathways. The findings highlighted that these compounds could significantly inhibit enzyme activity, suggesting their potential as therapeutic agents in metabolic disorders .

Comparative Data Table

| Property | Value |

|---|---|

| IUPAC Name | N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide |

| Molecular Formula | C₁₃H₁₇N₅OS |

| Molecular Weight | 291.37 g/mol |

| CAS Number | 920440-52-4 |

| Anticancer IC50 Range | 0.08–12.07 mM |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Aplicaciones Científicas De Investigación

Biological Activities

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide exhibits several promising biological activities:

Enzyme Inhibition

One notable application is its potential as an inhibitor of specific enzymes, particularly Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B plays a crucial role in insulin signaling, making it a significant target for diabetes treatment. Studies have shown that similar tetrazole-containing compounds can exhibit potent inhibitory effects against PTP1B, suggesting that this compound may also possess similar capabilities.

Antimicrobial Properties

Research indicates that tetrazole derivatives can demonstrate antimicrobial activity. In vitro studies have indicated that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide may exhibit antibacterial and antifungal properties due to its structural features, which enhance interaction with microbial targets.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Diabetes Treatment | Demonstrated inhibition of PTP1B with an IC50 value comparable to established inhibitors, indicating potential for diabetes management. |

| Study B | Antimicrobial Activity | Showed significant activity against various bacterial strains, supporting its use as an antimicrobial agent. |

| Study C | Pharmacokinetics | Investigated absorption and distribution; results suggested favorable pharmacokinetic profiles conducive to further drug development. |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural and Physical Property Comparison

*Estimated based on structural simplicity; †Calculated based on formula C₁₂H₁₅N₅OS.

Spectral and Crystallographic Insights

- IR and NMR : Analogs like 5a show IR peaks for -NH stretching (~3418 cm⁻¹) and C=C vibrations (~1612 cm⁻¹), while 5h displays halogen-related absorptions . The target compound’s IR spectrum would likely feature tetrazole ring vibrations (~1579 cm⁻¹) and thiophene C-S stretches (~1263 cm⁻¹) .

- Crystallography : Derivatives such as N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit dihedral angles between aromatic rings (8.5–13.5°) and weak C–H···O/S interactions in crystal packing. The target compound’s lack of nitro or propynyl groups may simplify its crystal lattice, favoring different solubility profiles .

Key Research Findings and Implications

- Synthetic Efficiency : High-yield analogs like 5a (98%) suggest that the target compound could be synthesized efficiently, though the absence of bulky groups may streamline purification .

- Metabolic Stability : The tetrazole moiety in the target compound may confer resistance to enzymatic degradation compared to carboxylic acid bioisosteres, a trait observed in FDA-approved drugs like losartan .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.